

# **Application Notes and Protocols: The 22RV1 Prostate Cancer Model and CBP/p300 Inhibition**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CBP/p300-IN-5 |           |
| Cat. No.:            | B1666934      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The 22RV1 cell line is a cornerstone in prostate cancer research, particularly for studying castration-resistant prostate cancer (CRPC). Derived from a xenograft that relapsed after castration, 22RV1 cells express both full-length androgen receptor (AR-FL) and constitutively active AR splice variants (AR-SVs), such as AR-V7, which are key drivers of resistance to androgen deprivation therapy.[1] The transcriptional coactivators, CREB-binding protein (CBP) and its paralog p300, are crucial for AR signaling and are highly expressed in advanced prostate cancer.[2][3] Inhibition of the CBP/p300 bromodomain presents a promising therapeutic strategy to suppress AR and c-Myc signaling pathways, which are critical for CRPC progression.[4][5]

This document provides detailed application notes and protocols for utilizing the 22RV1 model to study the effects of CBP/p300 inhibitors, with a focus on the well-characterized inhibitor CCS1477 as a representative compound for this class.

# Data Presentation In Vitro Efficacy of CBP/p300 Inhibitors in Prostate Cancer Cell Lines



| Cell Line | AR Status                | Model                   | CCS1477<br>Proliferation<br>IC50 (µM) | Reference |
|-----------|--------------------------|-------------------------|---------------------------------------|-----------|
| 22RV1     | AR-FL, AR-SV             | CRPC                    | 0.096                                 | [6]       |
| VCaP      | AR-FL, AR-SV             | CRPC                    | 0.049                                 | [6]       |
| LNCaP     | AR-FL                    | Hormone-<br>responsive  | 0.230                                 | [6]       |
| LNCaP-AR  | AR-FL over-<br>expressed | CRPC                    | 0.150                                 | [6]       |
| C4-2      | AR-FL                    | CRPC                    | 0.24                                  | [4]       |
| DU145     | AR negative              | Hormone-<br>independent | 1.280                                 | [6]       |
| PC3       | AR negative              | Hormone-<br>independent | 1.490                                 | [6]       |

### In Vivo Efficacy of CCS1477 in 22RV1 Xenograft Model

| Treatment Group                                           | Dosing Schedule                    | Outcome                             | Reference |
|-----------------------------------------------------------|------------------------------------|-------------------------------------|-----------|
| Vehicle (5%<br>DMSO:95%<br>methylcellulose [0.5%<br>w/v]) | Once daily (QD)                    | Progressive tumor growth            | [4]       |
| CCS1477 10mg/kg                                           | QD, oral gavage                    | Significant tumor growth inhibition | [7]       |
| CCS1477 20mg/kg                                           | QD, oral gavage                    | Significant tumor growth inhibition | [7]       |
| CCS1477 30mg/kg                                           | Every other day (QOD), oral gavage | Complete tumor growth inhibition    | [4]       |

## **Signaling Pathways and Experimental Workflow**



#### CBP/p300 Inhibition on AR and c-Myc Signaling

The following diagram illustrates the mechanism by which CBP/p300 inhibitors suppress key oncogenic pathways in 22RV1 prostate cancer cells.



Click to download full resolution via product page



Caption: CBP/p300 inhibitor action on AR and c-Myc pathways.

#### **Experimental Workflow for In Vitro Analysis**

This workflow outlines the key steps for assessing the impact of a CBP/p300 inhibitor on 22RV1 cells.



Click to download full resolution via product page

Caption: Workflow for in vitro testing of CBP/p300 inhibitors.

## Experimental Protocols 22RV1 Cell Culture



- Growth Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing:
  - Aspirate old medium and wash cells with sterile PBS.
  - Add Trypsin-EDTA and incubate for 2-3 minutes, or until cells detach.
  - Neutralize trypsin with serum-containing medium.
  - Centrifuge the cell suspension at 250-300g for 3-5 minutes.
  - Resuspend the cell pellet in fresh growth medium and plate at a subculturing ratio not exceeding 1:4.[8]
- For Hormone-Deprivation Studies: Prior to treatment with androgenic compounds, cells can be maintained in medium containing charcoal-stripped FBS for 72 hours to reduce baseline androgen levels.[4]

#### **Cell Proliferation (Viability) Assay**

- Method: CellTiter-Glo® Luminescent Cell Viability Assay or CyQuant Direct Cell Proliferation Assay are suitable methods.[6]
- Procedure:
  - Seed 22RV1 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
  - Prepare serial dilutions of the CBP/p300 inhibitor (e.g., CCS1477) in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
  - Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.



- Incubate the plates for 72 hours at 37°C.[4][6]
- After incubation, perform the viability assay according to the manufacturer's protocol.
- Measure luminescence or fluorescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized data against the log of the inhibitor concentration and fitting to a dose-response curve.

#### **Western Blot Analysis**

- Objective: To determine the effect of CBP/p300 inhibition on the protein levels of AR-FL, AR-SV, and c-Myc.[6][9]
- Procedure:
  - Plate 22RV1 cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with the desired concentrations of the CBP/p300 inhibitor or vehicle control for 24-72 hours.[4][9]
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
  - Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
  - o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with primary antibodies against AR, AR-V7, c-Myc, and a loading control (e.g., GAPDH) overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.



Quantify band intensities using densitometry software.

#### **Quantitative Real-Time PCR (qPCR)**

- Objective: To measure changes in the mRNA expression of AR, c-Myc, and AR target genes like PSA (KLK3) and TMPRSS2.[4]
- Procedure:
  - Treat 22RV1 cells in 6-well plates as described for Western blotting for 24 hours.[4]
  - Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
  - Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression compared to the vehicle-treated control.

#### In Vivo 22RV1 Xenograft Model

- Animals: Use male athymic nude mice, 6-8 weeks old.
- Procedure:
  - Subcutaneously inject 1-5 x 10<sup>6</sup> 22RV1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
  - Monitor tumor growth regularly using caliper measurements (Tumor Volume = (Length x Width^2) / 2).
  - When tumors reach a volume of 150-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
  - Prepare the CBP/p300 inhibitor (e.g., CCS1477) in a vehicle solution such as 5%
     DMSO:95% methylcellulose (0.5% w/v).[4][6]



- Administer the compound and vehicle via oral gavage according to the desired dosing schedule (e.g., 10-30 mg/kg, daily or every other day).[4][7]
- Monitor tumor volume and body weight throughout the study.
- At the end of the study, tumors can be excised for biomarker analysis (Western blot, qPCR, IHC), and blood can be collected for plasma PSA measurement by ELISA.[4]

#### Conclusion

The 22RV1 cell line is an indispensable preclinical model for investigating CRPC, particularly for therapies targeting the AR signaling axis. The inhibition of CBP/p300 has demonstrated significant anti-proliferative and anti-tumor effects in this model by downregulating both AR and c-Myc pathways.[4][5] The protocols and data presented here provide a comprehensive framework for researchers to effectively utilize the 22RV1 model in the evaluation and development of novel CBP/p300-targeted therapies for advanced prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellcentric.com [cellcentric.com]
- 3. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellcentric.com [cellcentric.com]
- 5. Targeting the p300/CBP Axis in Lethal Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellcentric.com [cellcentric.com]
- 7. Targeting p300/CBP in lethal prostate cancer PMC [pmc.ncbi.nlm.nih.gov]



- 8. Optimizing 22RV1 Cell Growth: Detailed Protocols and Best Practices [procellsystem.com]
- 9. cellcentric.com [cellcentric.com]
- To cite this document: BenchChem. [Application Notes and Protocols: The 22RV1 Prostate Cancer Model and CBP/p300 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666934#22rv1-prostate-cancer-model-with-cbp-p300-in-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com